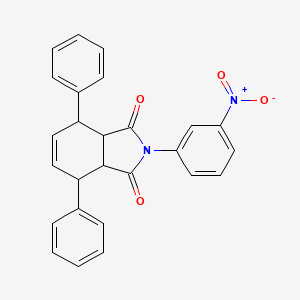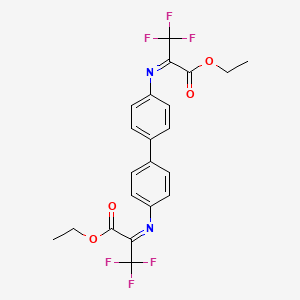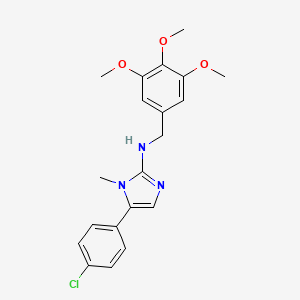![molecular formula C26H20BrNO2 B11563695 [1-[(3,4-dimethylphenyl)iminomethyl]naphthalen-2-yl] 4-bromobenzoate](/img/structure/B11563695.png)
[1-[(3,4-dimethylphenyl)iminomethyl]naphthalen-2-yl] 4-bromobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-[(3,4-dimethylphenyl)iminomethyl]naphthalen-2-yl] 4-bromobenzoate is an organic compound with a complex structure, combining a naphthalene moiety with a bromobenzoate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1-[(3,4-dimethylphenyl)iminomethyl]naphthalen-2-yl] 4-bromobenzoate typically involves a multi-step process. One common method includes the condensation of 3,4-dimethylbenzaldehyde with 2-aminonaphthalene to form the imine intermediate. This intermediate is then reacted with 4-bromobenzoyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress using techniques such as high-performance liquid chromatography (HPLC).
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene moiety.
Reduction: Reduction reactions can occur at the imine group, converting it to an amine.
Substitution: The bromine atom in the benzoate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products:
Oxidation: Products may include naphthoquinones.
Reduction: The primary product would be the corresponding amine.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: In biological research, it can be used as a probe to study enzyme interactions and binding affinities.
Industry: In the industrial sector, it can be used in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of [1-[(3,4-dimethylphenyl)iminomethyl]naphthalen-2-yl] 4-bromobenzoate involves its interaction with molecular targets such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, while the bromobenzoate moiety can participate in various non-covalent interactions, including hydrogen bonding and π-π stacking .
Comparaison Avec Des Composés Similaires
- [1-[(3,4-dimethylphenyl)iminomethyl]naphthalen-2-yl] benzoate
- [1-[(3,4-dimethylphenyl)iminomethyl]naphthalen-2-yl] 4-chlorobenzoate
Uniqueness: The presence of the bromine atom in [1-[(3,4-dimethylphenyl)iminomethyl]naphthalen-2-yl] 4-bromobenzoate distinguishes it from similar compounds, potentially enhancing its reactivity and binding affinity in various applications.
Propriétés
Formule moléculaire |
C26H20BrNO2 |
|---|---|
Poids moléculaire |
458.3 g/mol |
Nom IUPAC |
[1-[(3,4-dimethylphenyl)iminomethyl]naphthalen-2-yl] 4-bromobenzoate |
InChI |
InChI=1S/C26H20BrNO2/c1-17-7-13-22(15-18(17)2)28-16-24-23-6-4-3-5-19(23)10-14-25(24)30-26(29)20-8-11-21(27)12-9-20/h3-16H,1-2H3 |
Clé InChI |
MLJVRVQNWVHKCL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)N=CC2=C(C=CC3=CC=CC=C32)OC(=O)C4=CC=C(C=C4)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-Bromo-4-methoxyphenoxy)-N'-[(E)-[5-(2,4-dichlorophenyl)furan-2-YL]methylidene]acetohydrazide](/img/structure/B11563612.png)
![2-(2-chlorophenoxy)-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B11563615.png)

![4-bromo-2-[(E)-{[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-iodophenol](/img/structure/B11563624.png)

![N'-[(E)-(4-methoxy-3-nitrophenyl)methylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide](/img/structure/B11563634.png)
![4-[(2E)-2-(5-bromo-2-hydroxybenzylidene)hydrazinyl]-N-(3-chlorophenyl)-4-oxobutanamide](/img/structure/B11563642.png)
![2,4-Bis[4-(4-nitrobenzamido)phenyl]pyrimidine](/img/structure/B11563643.png)
![(5E)-5-[(2-chloro-6-fluorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B11563646.png)

![2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B11563657.png)
![Ethyl 5-methoxy-3-{[(4-methylpiperazin-1-yl)acetyl]amino}-1-benzofuran-2-carboxylate](/img/structure/B11563659.png)
![6-Methyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B11563660.png)
![(3E)-3-{2-[(4-chlorophenyl)acetyl]hydrazinylidene}-N-(4-fluorophenyl)butanamide](/img/structure/B11563667.png)
